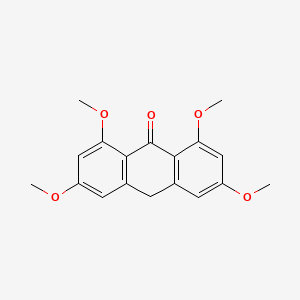![molecular formula C8H10N2O4S B15163056 2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid CAS No. 143543-60-6](/img/structure/B15163056.png)
2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid is an organic compound that features a pyridine ring substituted with a carbonyl group and an amino group, connected to an ethane sulfonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid typically involves the following steps:
Formation of Pyridine-4-carbonyl Chloride: Pyridine-4-carboxylic acid is reacted with thionyl chloride to form pyridine-4-carbonyl chloride.
Amination Reaction: The pyridine-4-carbonyl chloride is then reacted with ethane-1-sulfonic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Pyridine-3-carbonyl)amino]ethane-1-sulfonic acid: Similar structure but with the carbonyl group at the 3-position of the pyridine ring.
2-[(Pyridine-2-carbonyl)amino]ethane-1-sulfonic acid: Carbonyl group at the 2-position of the pyridine ring.
2-[(Pyridine-4-carbonyl)amino]propane-1-sulfonic acid: Similar structure but with a propane sulfonic acid moiety instead of ethane.
Uniqueness
2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. The position of the carbonyl group on the pyridine ring and the presence of the ethane sulfonic acid moiety provide distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
143543-60-6 |
|---|---|
Fórmula molecular |
C8H10N2O4S |
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
2-(pyridine-4-carbonylamino)ethanesulfonic acid |
InChI |
InChI=1S/C8H10N2O4S/c11-8(7-1-3-9-4-2-7)10-5-6-15(12,13)14/h1-4H,5-6H2,(H,10,11)(H,12,13,14) |
Clave InChI |
VMMWZGIUXQTNNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=O)NCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


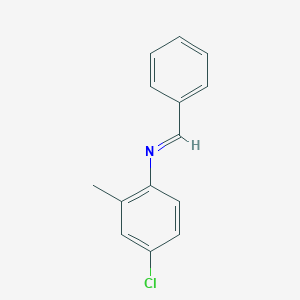
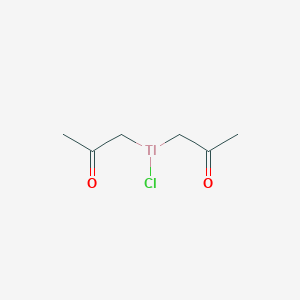
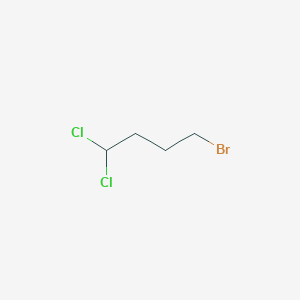

![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
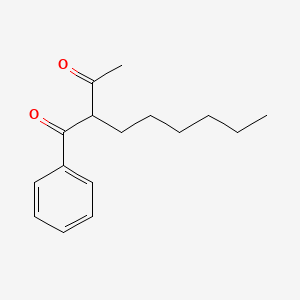
![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
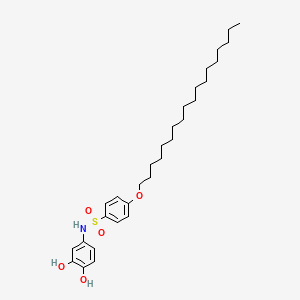
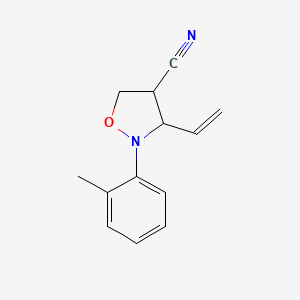
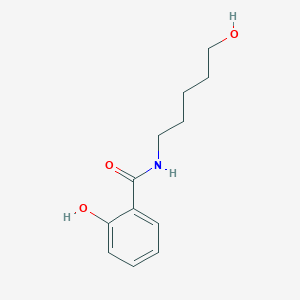
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)

![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
